N-(3,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide, also known as DPA-713, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the family of acetamide derivatives and is a selective ligand for the translocator protein 18 kDa (TSPO). This protein is responsible for regulating the transport of cholesterol into mitochondria, and its activation has been linked to various physiological and pathological processes.
Mecanismo De Acción
N-(3,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide binds to TSPO with high affinity and specificity, leading to the activation of various signaling pathways. This results in the modulation of mitochondrial function, neuroinflammation, and oxidative stress, which are all implicated in the pathogenesis of several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide modulates the expression of genes involved in the regulation of immune response, cell death, and energy metabolism. It has also been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. These effects suggest that N-(3,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has potential therapeutic benefits in the treatment of neurodegenerative and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide is its high specificity and selectivity for TSPO, which allows for accurate and reliable imaging of this protein in vivo. However, the use of N-(3,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations. Additionally, the variability in TSPO expression levels across different tissues and species can affect the interpretation of experimental results.
Direcciones Futuras
Future research on N-(3,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide should focus on developing more efficient and safer methods for its synthesis and improving its pharmacokinetic properties. There is also a need for more studies to elucidate the precise mechanisms of action of N-(3,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide and its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, the development of new TSPO ligands with improved specificity and selectivity could lead to the discovery of new diagnostic and therapeutic targets.
Métodos De Síntesis
The synthesis of N-(3,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide involves the reaction of 3,4-dimethoxybenzylamine with 2-acetylphthalic anhydride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been used as a radioligand in positron emission tomography (PET) imaging studies to visualize the distribution and density of TSPO in vivo. This has led to the development of new diagnostic and therapeutic approaches for diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(1-oxophthalazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-24-15-8-7-13(9-16(15)25-2)20-17(22)11-21-18(23)14-6-4-3-5-12(14)10-19-21/h3-10H,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENFTUZKZJMAED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.